molecular formula C10H9ClF3NO3 B14059545 1-(3-Chloropropyl)-3-nitro-4-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-3-nitro-4-(trifluoromethoxy)benzene

Cat. No.: B14059545
M. Wt: 283.63 g/mol
InChI Key: QVFCOPSDJRMLCA-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-nitro-4-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group, a nitro group, and a trifluoromethoxy group

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-3-nitro-4-(trifluoromethoxy)benzene typically involves multiple steps. One common method includes the reaction of 3-chloropropylbenzene with trifluoromethoxy nitrobenzene under specific conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or toluene, and catalysts such as N,N-dimethylformamide (DMF) and thionyl chloride (SOCl2). The reaction mixture is usually heated to around 45°C for several hours to ensure complete conversion .

Chemical Reactions Analysis

1-(3-Chloropropyl)-3-nitro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the trifluoromethoxy group can be oxidized to form different functional groups.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Chloropropyl)-3-nitro-4-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-nitro-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and binding affinity to various receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Chloropropyl)-3-nitro-4-(trifluoromethoxy)benzene can be compared with similar compounds such as:

Properties

Molecular Formula

C10H9ClF3NO3

Molecular Weight

283.63 g/mol

IUPAC Name

4-(3-chloropropyl)-2-nitro-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9ClF3NO3/c11-5-1-2-7-3-4-9(18-10(12,13)14)8(6-7)15(16)17/h3-4,6H,1-2,5H2

InChI Key

QVFCOPSDJRMLCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCl)[N+](=O)[O-])OC(F)(F)F

Origin of Product

United States

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